Cas no 2189894-89-9 (1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one)

1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one is a synthetic organic compound featuring a chloro-substituted isoindoline core conjugated with a propenone moiety. This structure imparts reactivity suitable for applications in pharmaceutical intermediates and material science. The chloro group enhances electrophilic properties, facilitating further functionalization, while the α,β-unsaturated ketone offers a versatile handle for Michael additions or cycloadditions. Its rigid isoindoline scaffold contributes to stability, making it a valuable building block in heterocyclic chemistry. The compound’s purity and well-defined reactivity profile ensure consistent performance in synthetic workflows, particularly in the development of bioactive molecules or specialized polymers.
1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one structure
2189894-89-9 structure
Product Name:1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one
CAS No:2189894-89-9
MF:C11H10ClNO
MW:207.656201839447
CID:5409858
Update Time:2025-06-14

1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one
    • Inchi: 1S/C11H10ClNO/c1-2-11(14)13-6-8-4-3-5-10(12)9(8)7-13/h2-5H,1,6-7H2
    • InChI Key: HQTGMDRZMSDEQQ-UHFFFAOYSA-N
    • SMILES: C(N1CC2=C(C1)C=CC=C2Cl)(=O)C=C

Experimental Properties

  • Density: 1.263±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 393.7±42.0 °C(Predicted)
  • pka: -1.21±0.20(Predicted)

1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6702131-0.05g
1-(4-chloro-2,3-dihydro-1H-isoindol-2-yl)prop-2-en-1-one
2189894-89-9 95.0%
0.05g
$246.0 2025-03-13

1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one Related Literature

Additional information on 1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one

Research Brief on 1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one (CAS: 2189894-89-9): Recent Advances and Applications

The compound 1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one (CAS: 2189894-89-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindolinone scaffold and α,β-unsaturated ketone moiety, has demonstrated promising potential as a versatile building block for drug discovery and as a modulator of biological targets. Recent studies have explored its synthetic accessibility, reactivity, and pharmacological properties, positioning it as a key candidate for further development in therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a covalent inhibitor of cysteine proteases, a class of enzymes implicated in various pathological conditions, including cancer and inflammatory diseases. The researchers utilized structure-activity relationship (SAR) analysis to optimize the electrophilic properties of the α,β-unsaturated ketone, enhancing its selectivity and potency. The study reported a significant reduction in tumor growth in xenograft models when the compound was administered in combination with standard chemotherapeutic agents, suggesting its potential as an adjunct therapy in oncology.

Further investigations into the mechanistic underpinnings of 1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one have revealed its ability to modulate redox signaling pathways. A 2024 paper in Free Radical Biology and Medicine demonstrated that the compound acts as a Michael acceptor, selectively targeting thioredoxin reductase (TrxR), a critical enzyme in cellular antioxidant defense. This interaction leads to the accumulation of reactive oxygen species (ROS) in cancer cells, triggering apoptosis. The study also noted the compound's favorable pharmacokinetic profile, with good oral bioavailability and minimal off-target effects in preclinical models.

In addition to its therapeutic potential, recent advancements in synthetic methodologies have improved the scalability and efficiency of producing 1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one. A 2023 report in Organic Process Research & Development described a novel continuous-flow synthesis approach that reduces reaction times and improves yield compared to traditional batch methods. This innovation is particularly relevant for industrial-scale production, addressing previous challenges associated with the compound's synthesis.

Looking ahead, ongoing clinical trials are evaluating the safety and efficacy of derivatives of 1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one in various disease contexts. Preliminary data from Phase I trials indicate acceptable tolerability profiles, paving the way for further clinical development. Researchers are also exploring its application in combination therapies and as a platform for developing novel PROTACs (proteolysis-targeting chimeras), leveraging its unique chemical properties to target previously undruggable proteins.

In conclusion, 1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one (CAS: 2189894-89-9) represents a promising scaffold in medicinal chemistry, with demonstrated potential in multiple therapeutic areas. Its dual role as a covalent inhibitor and redox modulator, combined with recent synthetic advancements, positions it as a valuable tool for drug discovery and development. Future research will likely focus on expanding its therapeutic applications and optimizing its pharmacological properties for clinical translation.

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